molecular formula C24H37NO4 B13830958 cis-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide

cis-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide

Cat. No.: B13830958
M. Wt: 403.6 g/mol
InChI Key: JFAJUEWGNMGPDQ-QNEBEIHSSA-N
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Description

cis-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide is a compound that combines the properties of cis-8,11,14-Eicosatrienoic Acid, an unsaturated fatty acid, with N-Hydroxysuccinimide, a reagent commonly used in bioconjugation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-8,11,14-Eicosatrienoic Acid typically involves the elongation of γ-linolenic acid (18:3) through the action of fatty acid desaturases . The resulting product is then reacted with N-Hydroxysuccinimide under specific conditions to form the desired compound. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond between the carboxylic acid group of cis-8,11,14-Eicosatrienoic Acid and the hydroxyl group of N-Hydroxysuccinimide.

Industrial Production Methods

Industrial production of cis-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

cis-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide undergoes various chemical reactions, including:

    Oxidation: The double bonds in the eicosatrienoic acid moiety can be oxidized to form epoxides or hydroxylated derivatives.

    Reduction: The double bonds can also be reduced to form saturated derivatives.

    Substitution: The N-Hydroxysuccinimide ester can undergo nucleophilic substitution reactions with amines to form amide bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions often use primary or secondary amines under mild conditions.

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated fatty acid derivatives.

    Substitution: Amide-linked conjugates.

Scientific Research Applications

cis-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and bioconjugation reactions.

    Biology: Employed in the modification of biomolecules such as proteins and peptides for labeling and detection purposes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of specialized materials and coatings.

Mechanism of Action

The mechanism of action of cis-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide involves its ability to form covalent bonds with target molecules through the N-Hydroxysuccinimide ester group. This allows for the modification of biomolecules, which can alter their function or enable their detection. The eicosatrienoic acid moiety may also interact with cellular pathways, influencing processes such as inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    cis-8,11,14-Eicosatrienoic Acid: The parent compound, which lacks the N-Hydroxysuccinimide ester group.

    N-Hydroxysuccinimide Esters of Other Fatty Acids: Compounds where N-Hydroxysuccinimide is conjugated to different fatty acids.

Uniqueness

cis-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide is unique due to the combination of the bioactive eicosatrienoic acid moiety and the reactive N-Hydroxysuccinimide ester group. This dual functionality allows for both biological activity and chemical reactivity, making it a versatile tool in various scientific applications.

Properties

Molecular Formula

C24H37NO4

Molecular Weight

403.6 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (8Z,11Z,14Z)-icosa-8,11,14-trienoate

InChI

InChI=1S/C24H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h6-7,9-10,12-13H,2-5,8,11,14-21H2,1H3/b7-6-,10-9-,13-12-

InChI Key

JFAJUEWGNMGPDQ-QNEBEIHSSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)ON1C(=O)CCC1=O

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

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